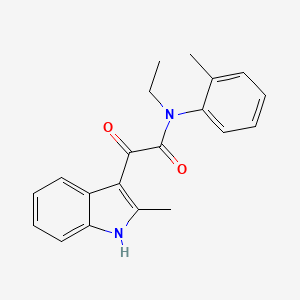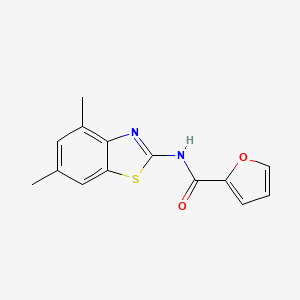
1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (hereafter referred to as CP) is an organic compound with a wide range of applications in scientific research. CP is a hydrophobic, non-toxic, and highly stable molecule that can be used as a solvent, a ligand, and a reagent in various laboratory experiments. CP has been extensively studied due to its potential in various scientific applications and its ability to interact with a variety of molecules.
Scientific Research Applications
CP has a variety of applications in scientific research due to its ability to interact with a variety of molecules. CP has been used as a ligand in metal-catalyzed cross-coupling reactions, as a solvent for organic reactions, and as a reagent for the synthesis of organic compounds. CP has also been used in the synthesis of polymers, in the production of nanoparticles, and in the synthesis of drugs.
Mechanism of Action
CP has a variety of mechanisms of action depending on its application. In metal-catalyzed cross-coupling reactions, CP acts as a ligand, binding to the metal and stabilizing the reaction. In organic reactions, CP acts as a solvent, facilitating the reaction by providing a medium in which the reactants can interact. In the synthesis of polymers and nanoparticles, CP acts as a reagent, providing the necessary reactants for the reaction.
Biochemical and Physiological Effects
CP has no known biochemical or physiological effects. Due to its low toxicity and high stability, CP is considered to be non-toxic and safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantages of using CP in laboratory experiments are its low toxicity, high stability, and ability to interact with a variety of molecules. These properties make CP an ideal choice for a wide range of laboratory experiments. The main limitation of using CP is its cost, as it can be relatively expensive compared to other reagents.
Future Directions
The future of CP in scientific research is bright due to its wide range of applications and its ability to interact with a variety of molecules. CP could be used in the development of new drugs, in the synthesis of new polymers, and in the production of new nanoparticles. CP could also be used in the development of new catalysts, in the synthesis of new organic compounds, and in the production of new materials. Additionally, CP could be used in the development of new analytical techniques and in the study of biochemical and physiological processes.
Synthesis Methods
CP can be synthesized through a number of methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction yields a mixture of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone and this compound hydrochloride. The hydrochloride can then be separated from the CP through recrystallization.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSNKLRMVGWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

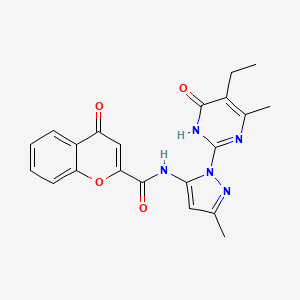

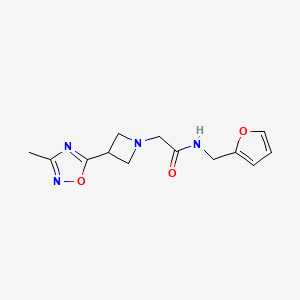

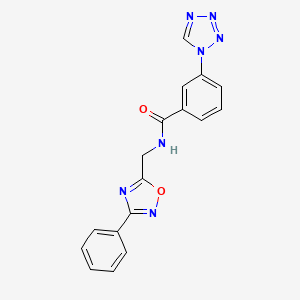
![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)
![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)
![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)
![2,1,3-Benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2455425.png)
![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)
